molecular formula C10H13NO2 B2465038 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid CAS No. 1356821-60-7

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B2465038
CAS No.: 1356821-60-7
M. Wt: 179.219
InChI Key: ZVBFIJSHWORKEY-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid is an organic compound that features a cyclopropylmethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, cyclopropane carboxylic acid can be synthesized via the reaction of γ-chlorobutyronitrile with sodium hydroxide, followed by hydrolysis and acidification . Another method involves the use of Grignard reagents and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane carboxylic acid: A simpler analog with a cyclopropane ring.

    2-Methyl-1h-pyrrole-3-carboxylic acid: Lacks the cyclopropylmethyl group but shares the pyrrole ring structure.

Uniqueness

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBFIJSHWORKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1CC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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